molecular formula C26H42O4 B100392 Octadecyl hydrogen phthalate CAS No. 17181-26-9

Octadecyl hydrogen phthalate

Cat. No.: B100392
CAS No.: 17181-26-9
M. Wt: 418.6 g/mol
InChI Key: GXXNMQBOGJLFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This structure confers both hydrophobic (due to the long alkyl chain) and acidic properties (from the free carboxylic acid). Its presence in biological and environmental matrices raises concerns about persistence and ecological toxicity, particularly as it belongs to the phthalate ester family, known for endocrine-disrupting effects.

Properties

CAS No.

17181-26-9

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

2-octadecoxycarbonylbenzoic acid

InChI

InChI=1S/C26H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-30-26(29)24-21-18-17-20-23(24)25(27)28/h17-18,20-21H,2-16,19,22H2,1H3,(H,27,28)

InChI Key

GXXNMQBOGJLFAY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O

Other CAS No.

17181-26-9

Origin of Product

United States

Comparison with Similar Compounds

Phthalate Esters

Phthalate esters vary in alkyl chain length and branching, influencing their physical properties and environmental behavior.

Compound Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Environmental Persistence/Bioaccumulation
Octadecyl hydrogen phthalate C26H42O4 ~418.6 Suspected plasticizer; high bioaccumulation in biota High risk score in environmental samples
Dibutyl phthalate C16H22O4 278.34 Common plasticizer in PVC; lower hydrophobicity than octadecyl derivatives Moderate persistence; regulated in many regions
Diisooctyl isophthalate C24H38O4 390.56 Plasticizer with branched chains; improved low-temperature flexibility Lower bioaccumulation than linear chains
Di-sec-butyl phthalate C16H22O4 278.34 Found in plant extracts (e.g., Cyperus iria L.) ; potential natural origin Limited data on environmental fate

Key Findings :

  • The octadecyl chain in this compound increases molecular weight and hydrophobicity compared to shorter-chain phthalates like dibutyl phthalate.
  • Branched phthalates (e.g., diisooctyl isophthalate) exhibit lower environmental persistence due to faster biodegradation compared to linear-chain derivatives .

Alkyl Esters with Similar Chain Lengths

Compounds sharing the octadecyl group but differing in functional groups demonstrate how structural variations dictate applications.

Compound Molecular Formula Functional Group Key Applications/Properties
This compound C26H42O4 Phthalate ester (free -COOH) Environmental contaminant; plasticizer candidate
Octadecyl acetate C20H40O2 Acetate ester Fragrance ingredient; lower molecular weight and higher volatility
Octadecyl methacrylate C22H42O2 Methacrylate ester Hydrogel component; enhances compressive strength (137.8 kPa at 5% concentration)
Octadecyl isocyanate C19H37NO Isocyanate Surface modifier for cellulose nanocrystals; improves polymer composite interfaces

Key Findings :

  • Octadecyl methacrylate’s hydrophobic C18 chain improves mechanical strength in hydrogels, suggesting that this compound could similarly influence material properties in polymers .
  • Octadecyl isocyanate’s reactivity with amines highlights the role of functional groups in determining chemical utility, contrasting with the relative inertness of phthalate esters .

Environmental and Toxicological Profiles

Compound Detection in Environmental Samples Risk Score (EMBLAS Report) Toxicological Concerns
This compound Seawater, sediment, biota >100 High bioaccumulation; endocrine disruption potential
Methyl 3-oxooctadecanoate Biota >100 Limited data on toxicity
Didodecyl phosphate Biota >100 Potential surfactant toxicity

Key Findings :

  • This compound ranks among the top contaminants in environmental monitoring studies, alongside other phthalates like diisobutyl phthalate .
  • Its detection in biota underscores its resistance to metabolic degradation, likely due to the stable phthalate backbone and long alkyl chain.

Q & A

Q. What are the standard laboratory methods for synthesizing octadecyl hydrogen phthalate?

The synthesis typically involves esterification between phthalic anhydride and octadecanol under acidic catalysis. Key steps include:

  • Refluxing reactants in a toluene solvent with a catalytic amount of sulfuric acid .
  • Purification via recrystallization or column chromatography to remove unreacted starting materials.
  • Characterization using FTIR to confirm ester C=O stretching (~1740 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • FTIR : Identifies functional groups (e.g., ester, hydroxyl) and hydrogen bonding interactions .
  • NMR : ¹H NMR resolves alkyl chain conformation (δ 0.8–1.5 ppm for methyl/methylene groups) and aromatic protons (δ 7.5–8.3 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ion) and fragmentation patterns .

Q. How can researchers assess the purity of this compound?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to quantify impurities .
  • Thermogravimetric Analysis (TGA) : Measures decomposition temperature to verify thermal stability and purity .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do crystallographic phase transitions influence the reactivity of this compound?

  • DSC/XRD Analysis : Identify phase transitions (e.g., rotator vs. crystal phases) that affect molecular packing and reactivity .
  • Reactivity in Different Phases : For example, photopolymerization rates vary in rotator phases (RII, RI) due to increased molecular mobility .

Q. What strategies resolve discrepancies in reported thermal stability data for this compound?

  • Controlled Replication : Standardize heating rates (e.g., 10°C/min in TGA) and sample mass to minimize experimental variability .
  • Cross-Validation : Compare results from TGA, DSC, and isothermal aging studies to identify method-specific artifacts .

Q. How can molecular dynamics (MD) simulations predict polymerization behavior in derivatives of this compound?

  • Modeling Chain Propagation : Simulate monomer alignment in rotator phases to assess intra- vs. interlayer polymerization feasibility .
  • Energy Barrier Calculations : Use density functional theory (DFT) to estimate activation energies for radical initiation steps .

Q. What role do substituent positions play in hydrogen bonding networks of this compound derivatives?

  • X-ray Crystallography : Resolve spatial arrangements of hydroxyl and ester groups to map hydrogen bonding motifs .
  • Computational Chemistry : Calculate electrostatic potential surfaces to predict proton donor/acceptor sites .

Q. How can quantum mechanical calculations predict the environmental persistence of this compound?

  • Hydrolysis Pathways : Simulate reaction coordinates for ester bond cleavage under acidic/basic conditions using ab initio methods .
  • Half-Life Estimation : Combine computational kinetic data with environmental parameters (pH, temperature) .

Q. What advanced chromatographic methods improve trace analysis of this compound in complex matrices?

  • Solid-Phase Extraction (SPE) : Use C18-modified silica disks to preconcentrate analytes from biological or environmental samples .
  • GC-MS/MS : Employ selective ion monitoring (SIM) for enhanced sensitivity and specificity in low-concentration detection .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference experimental conditions (e.g., solvent polarity, temperature) when reconciling conflicting results .
  • Experimental Design : For polymerization studies, include control experiments with phase-stabilized samples to isolate phase-dependent effects .
  • Toxicity Assessment : Follow OECD guidelines for in vitro assays to evaluate endocrine-disrupting potential, given structural similarities to other phthalates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.